2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine
Description
2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a pyrimidine derivative substituted at the 2,4, and 5 positions. The pyrimidine core is functionalized with phenyl groups at positions 2 and 4, while the 5-position features a phenyldiazenyl (-N=N-C6H5) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, or coordination chemistry.
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-4-10-17(11-5-1)21-20(26-25-19-14-8-3-9-15-19)16-23-22(24-21)18-12-6-2-7-13-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEGQEZGMZFHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, in an aqueous dioxane solution at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Pyrimidine derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Electronic Effects :
- Electron-withdrawing groups (Cl, CF3) enhance stability and modulate redox properties. For example, the CF3 group in increases electrophilicity, favoring charge-transfer interactions.
- Electron-donating groups (phenyl, hydroxyl) improve π-π stacking (e.g., ) or hydrogen-bonding capacity ().
Biological Activity: Thiazolyl and anilino substituents () correlate with kinase inhibition, while mesoionic thiadiazolium derivatives () act as antibiotic adjuvants.
Physical Properties :
- Hydrophobic derivatives (e.g., ) exhibit higher melting points (>240°C) and lower solubility in polar solvents.
- Hydroxyl-substituted pyrimidines () display enhanced aqueous solubility (up to 12 mg/mL in DMSO).
Crystal Packing :
- Methyl 2,4-dihydroxy-5-(4-nitrophenyl)pyrimidine () forms a 3D network via O–H⋯O and C–H⋯O bonds, influencing stability and crystallinity .
Biological Activity
2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 312.36 g/mol
The compound features a pyrimidine ring substituted with two phenyl groups and an azo group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine exhibits various biological activities, including:
- Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant inhibitory effects.
- Antimicrobial Properties : Studies have suggested potential antimicrobial and antifungal activities.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression.
Anticancer Activity
A notable study investigated the anticancer properties of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
Case Study: Inhibition of EGFR
In a specific case study, the compound was tested for its ability to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in NSCLC. The findings revealed:
- IC : The compound exhibited an IC value of 0.26 nM against EGFR L858R/T790M mutations.
- Cell Line Efficacy : It showed potent activity against H1975 cells with an IC of 0.008 μM.
- Selectivity : Minimal toxicity was observed in non-tumorigenic cell lines, indicating a favorable therapeutic index.
Antimicrobial Properties
The antimicrobial activity of 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine has also been explored. Preliminary investigations showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The mechanism by which 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine exerts its biological effects is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.
Data Summary Table
| Biological Activity | IC Value | Target Cells/Organisms | Notes |
|---|---|---|---|
| EGFR Inhibition | 0.26 nM | H1975 (NSCLC) | High selectivity towards tumor cells |
| Antimicrobial | Varies | Various bacterial strains | Potential for infection treatment |
Q & A
Q. What are the established synthetic routes for 2,4-Diphenyl-5-(2-phenyldiazenyl)pyrimidine?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Pyrimidine cores are often functionalized via nucleophilic aromatic substitution (e.g., replacing chloro groups with phenyl or diazenyl moieties) .
- Diazenyl coupling : The diazenyl group is introduced via palladium-catalyzed cross-coupling or azo-coupling reactions under controlled pH and temperature .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR confirm substitution patterns and aromaticity (e.g., diazenyl protons appear as singlets near δ 8.5 ppm) .
- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., C-N diazenyl bonds ≈ 1.28 Å), and intermolecular interactions (π-π stacking of phenyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 405.1342) .
Q. What biological targets are commonly associated with this pyrimidine derivative?
Preliminary studies suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .
- DNA repair enzymes : Intercalation or alkylation of DNA, monitored via comet assays or γ-H2AX foci quantification .
- Microbial targets : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How do structural modifications at the diazenyl group influence bioactivity?
Systematic substitutions reveal:
- Electron-withdrawing groups (e.g., -NO) enhance enzyme inhibition (IC ↓ 40% for EGFR) by increasing electrophilicity .
- Bulkier substituents (e.g., -CF) reduce cellular permeability (logP ↑ 1.2) but improve thermal stability (T ↑ 15°C) .
- Methodology : Compare activity via dose-response curves (MTT assays) and computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase catalytic lysine) .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Hammett constants (σ) and logP values predict activity trends across derivatives (R > 0.85) .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of diazenyl groups, affecting IC values .
- Crystal polymorphism : Different solid-state forms (e.g., Form I vs. II) show 20% variance in solubility and bioavailability .
- Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (SPR alongside enzyme inhibition) .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
